molecular formula C10H21N3O B1586233 4-(2-Piperazin-1-yl-ethyl)-morpholine CAS No. 4892-89-1

4-(2-Piperazin-1-yl-ethyl)-morpholine

Cat. No. B1586233
CAS RN: 4892-89-1
M. Wt: 199.29 g/mol
InChI Key: SAJZEJMFAWZNCQ-UHFFFAOYSA-N
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Description

4-(2-Piperazin-1-yl-ethyl)-morpholine, also known as 4-PEM, is an organic compound that is commonly used in scientific research. This compound has a wide range of applications in organic chemistry, biochemistry, and pharmacology due to its unique properties. In

Scientific Research Applications

  • Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives : A study by Bhat et al. (2018) involved the synthesis of enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These compounds were synthesized using a simple and efficient method, highlighting the potential of these derivatives in synthetic chemistry (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

  • Antihypertensive Agents : Bayomi et al. (1999) synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties. Some of these compounds showed promising antihypertensive activity, demonstrating the pharmacological potential of morpholine and piperazine derivatives (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

  • Photocatalytic and Electrochemical/Fluorescence Sensing Properties : Zhang et al. (2021) investigated POM-based compounds constructed by piperazine and morpholine derivatives. These compounds exhibited selective photocatalytic properties and potential for fluorescence sensing of Hg2+, indicating their application in materials science and environmental monitoring (Zhang, Yanping, Ying, Zhang, Wang, & Tian, 2021).

  • Antimicrobial Activities of 1,2,4-Triazole Derivatives : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives containing morpholine or methyl piperazine. These compounds were found to have good or moderate antimicrobial activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

  • Antiviral Study of Morpholine Derivatives : A study by Selvakumar et al. (2018) on 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl) morpholine derivatives revealed significant antiviral activity against an avian paramyxo virus. This suggests potential applications in antiviral drug development (Selvakumar, Gujjar, Subbiah, & Elango, 2018).

properties

IUPAC Name

4-(2-piperazin-1-ylethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-3-12(4-2-11-1)5-6-13-7-9-14-10-8-13/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJZEJMFAWZNCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370413
Record name 4-(2-Piperazin-1-yl-ethyl)-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640812
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(2-Piperazin-1-yl-ethyl)-morpholine

CAS RN

4892-89-1
Record name 4-(2-Piperazin-1-yl-ethyl)-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4892-89-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PVL Boddupally, S Hahn, C Beman, B De… - Journal of medicinal …, 2012 - ACS Publications
This G-rich region of the c-MYC promoter has been shown to form a G-quadruplex structure that acts as a silencer element for c-MYC transcriptional control. In the present work, we …
Number of citations: 115 pubs.acs.org
G Naresh, NR Lakkaniga, A Kharbanda… - European Journal of …, 2019 - Wiley Online Library
Derivatization of imidazo[1,2‐a]pyridine scaffolds have gained considerable attention due to the biological significance of therapeutics based on the imidazopyridine core. By utilizing a …
S Roy, B Maiti, N Banerjee, MH Kaulage… - ACS Pharmacology & …, 2023 - ACS Publications
Xanthone is an important scaffold for various medicinally relevant compounds. However, it has received scant attention in the design of agents that are cytotoxic to cancer cells via …
Number of citations: 1 pubs.acs.org

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